Cardiovascular Benefit per mmol/L LDL-C Reduction: Parity with Statins in the CLEAR Outcomes Trial
Bempedoic acid provides a cardiovascular event reduction that is quantitatively comparable to that of statins when normalized for each 1 mmol/L reduction in LDL-C. This analysis, derived from the 13,970-patient CLEAR Outcomes trial, validates the mechanism as a reliable substitute for statins in patients who are statin-intolerant [1].
| Evidence Dimension | Hazard Ratio for Major Vascular Events per 1 mmol/L LDL-C reduction |
|---|---|
| Target Compound Data | Hazard Ratio (HR) = 0.75 (95% CI, 0.63-0.90) |
| Comparator Or Baseline | Statins: Rate Ratio = 0.78 (95% CI, 0.76-0.80) from the Cholesterol Treatment Trialists' (CTT) meta-analysis |
| Quantified Difference | Difference in point estimate: 0.03 (HR 0.75 vs 0.78); overlapping confidence intervals indicate no statistically significant difference |
| Conditions | Post-hoc analysis of the CLEAR Outcomes trial (NCT02993406), normalizing the treatment effect to a 1 mmol/L LDL-C difference between bempedoic acid and placebo. |
Why This Matters
This evidence supports formulary inclusion for statin-intolerant populations by demonstrating that the cardiovascular protection per unit of LDL-C lowering is equivalent to the gold-standard statin class.
- [1] Lincoff AM, Ray KK, Sasiela WJ, et al. Comparative Cardiovascular Benefits of Bempedoic Acid and Statin Drugs. J Am Coll Cardiol. 2024;84(2):152-162. View Source
